BenchChemオンラインストアへようこそ!

2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine

Neuroleptic screening Triazine SAR Cataleptogenic activity

2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine (CAS 58892-52-7, molecular formula C₁₁H₁₇F₃N₆, molecular weight 290.29 g/mol) is a fully substituted s-triazine derivative bearing a 2-N,N-dimethylamino group, a 4-(4-methylpiperazin-1-yl) group, and a 6-trifluoromethyl group. This compound was characterized as compound XXXIX within a systematic pharmacological evaluation of 32 s-triazine derivatives and belongs to a family of 4-substituted 2-amino-6-trifluoromethyl-s-triazines, though it differs from the prototypical members by carrying an N,N-dimethylamino rather than a primary amino group at the 2-position.

Molecular Formula C11H17F3N6
Molecular Weight 290.29 g/mol
CAS No. 58892-52-7
Cat. No. B13420489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine
CAS58892-52-7
Molecular FormulaC11H17F3N6
Molecular Weight290.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC(=N2)C(F)(F)F)N(C)C
InChIInChI=1S/C11H17F3N6/c1-18(2)9-15-8(11(12,13)14)16-10(17-9)20-6-4-19(3)5-7-20/h4-7H2,1-3H3
InChIKeyUGNSPHRXRIHDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine (CAS 58892-52-7): Chemical Identity, Physicochemical Profile, and Procurement Context


2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine (CAS 58892-52-7, molecular formula C₁₁H₁₇F₃N₆, molecular weight 290.29 g/mol) is a fully substituted s-triazine derivative bearing a 2-N,N-dimethylamino group, a 4-(4-methylpiperazin-1-yl) group, and a 6-trifluoromethyl group . This compound was characterized as compound XXXIX within a systematic pharmacological evaluation of 32 s-triazine derivatives and belongs to a family of 4-substituted 2-amino-6-trifluoromethyl-s-triazines, though it differs from the prototypical members by carrying an N,N-dimethylamino rather than a primary amino group at the 2-position . Historically investigated for central nervous system (CNS) pharmacological activity, the compound exhibits a distinct behavioral profile compared to its 2-amino-substituted analogs, making the 2-position substituent a critical determinant of pharmacological outcome within this scaffold .

Why 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine Cannot Be Interchanged with Its Closest 2-Amino-s-triazine Analogs: Structural Determinants of Divergent Pharmacology


Within the 4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine scaffold, the nature of the substituent at the 2-position fundamentally dictates the pharmacological outcome. The 2-amino analog (compound IX, CAS 58892-42-5) exhibits a neuroleptic-like profile characterized by considerable cataleptogenic, antimethamphetamine, and taming effects, whereas the 2-N,N-dimethylamino derivative (XXXIX) lacks these hallmark activities entirely . Yet both compounds share the identical 4-methylpiperazine and 6-trifluoromethyl pharmacophoric elements. This divergence demonstrates that simple interchange based on shared core scaffold or common substituents is scientifically invalid; the 2-position functionality acts as a binary switch between neuroleptic-like and non-neuroleptic pharmacology . Furthermore, XXXIX displays moderate anti-serotonin effects without detectable anti-cholinergic or anti-histaminic activity, a selectivity pattern that may not be preserved across other 2-substituted variants . Procurement decisions relying on in-class substitution without accounting for these specific structure-activity relationships risk selecting a compound with qualitatively different biological activity.

Quantitative Comparative Evidence: 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine (XXXIX) Versus Closest Analogs


Loss of Neuroleptic-Like Cataleptogenic and Antimethamphetamine Activity upon N,N-Dimethyl Substitution at the 2-Position Versus the 2-Amino Analog IX

In a direct head-to-head comparison across seven 4-substituted 2-amino-6-trifluoromethyl-s-triazine derivatives, the 2-amino analog IX (4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazin-2-amine) exhibited considerable cataleptogenic, antimethamphetamine, and taming effects in mice, effects considered indicative of neuroleptic potential. In contrast, the 2-N,N-dimethylamino analog XXXIX (CAS 58892-52-7) demonstrated only very weak activity in these same psychosedative experiments, despite retaining the identical 4-methylpiperazine and 6-trifluoromethyl substituents . This qualitative binary divergence—'considerable' versus 'very weak'—establishes the 2-amino group as essential for neuroleptic-like activity within this scaffold.

Neuroleptic screening Triazine SAR Cataleptogenic activity Antimethamphetamine assay Behavioral pharmacology

Moderate Anti-Serotonin Activity with Absence of Detectable Anti-Cholinergic and Anti-Histaminergic Off-Target Effects

Among 32 s-triazine derivatives screened for general pharmacological properties, compound XXXIX (along with compounds V and XLIII) expressed moderate anti-serotonin effects. Critically, anti-cholinergic and anti-histaminergic actions were not observed for XXXIX, distinguishing it from many CNS-active agents that carry these common off-target liabilities . While compound IX (the 2-amino analog) was not explicitly reported for anti-serotonin activity in this screening panel, its broader CNS profile including cataleptogenic and hexobarbital-potentiating effects suggests a less selective pharmacological signature than XXXIX, which appears more narrowly confined to serotonin pathway modulation.

Serotonin antagonism Receptor selectivity profiling Off-target screening Isolated tissue pharmacology Triazine pharmacology

Selective Cocaine and Caffeine Antagonism Decoupled from Broader Neuroleptic-Like Psychosedative Activity

In a comparative psychosedative evaluation of seven triazine derivatives, compounds I (4-isopropylamino), IV (4-cyclohexylamino), and XXXIX all depressed exploratory behavior in rats and antagonized the stimulating actions of cocaine and caffeine. However, XXXIX was distinguished from the neuroleptic-like compounds IX and X by having very weak activity in all other psychosedative-relevant experiments (cataleptogenic, antimethamphetamine, taming effects) . This creates a dissociated profile: XXXIX retains psychostimulant antagonism while lacking broader neuroleptic activity. By contrast, compounds IX and X exhibited the full spectrum of neuroleptic-like effects including cataleptogenic and antimethamphetamine activity. Compound XLIII (2-methylamino-4-isopropylamino) showed an even narrower profile, inhibiting only cocaine stimulation.

Psychostimulant antagonism Cocaine Caffeine Exploratory behavior Neuroleptic dissociation

Absence of Significant Spontaneous Motor Activity Depression at Sub-Muscle-Relaxant Doses Contrasts with the Most Potent Triazine CNS Depressants

In a screen of 32 s-triazine derivatives for spontaneous motor activity (SMA) depression, twenty compounds showed depressant action. Among the most active were compounds I (4-isopropylamino), IV (4-cyclohexylamino), IX (4-(4-methylpiperazin-1-yl)), X (4-(4-(2-hydroxyethyl)piperazin-1-yl)), and XXXV, which all produced significant SMA depression at doses below those causing muscle relaxation . Compound XXXIX was not listed among those showing significant SMA depression below the muscle-relaxant dose threshold, indicating that the N,N-dimethylamino substitution at the 2-position attenuates motor depressant potency relative to the most active triazine CNS depressants, including its direct 2-amino comparator IX.

Spontaneous motor activity CNS depression Muscle relaxation threshold Dose-response separation Triazine SAR

Molecular Weight and Predicted Lipophilicity Differentiation from the 2-Amino Analog IX Arising from N,N-Dimethyl Substitution

The replacement of the 2-amino group (–NH₂, MW 16) in compound IX (CAS 58892-42-5, MW 262.23 g/mol, molecular formula C₉H₁₃F₃N₆) with an N,N-dimethylamino group (–N(CH₃)₂, MW 44) in XXXIX (CAS 58892-52-7, MW 290.29 g/mol, molecular formula C₁₁H₁₇F₃N₆) increases molecular weight by 28.06 g/mol (10.7% increase) and adds two carbon atoms . The N,N-dimethylamino group is more lipophilic than the primary amino group and eliminates hydrogen-bond donor capacity at the 2-position, which may alter blood-brain barrier penetration and receptor binding characteristics. Additionally, the tertiary amine at the 2-position confers different basicity (pKa) compared to the primary amine in IX, potentially affecting ionization state at physiological pH and thereby influencing pharmacokinetic distribution.

Physicochemical properties Molecular weight Lipophilicity Blood-brain barrier penetration Triazine scaffold

Limited Publicly Available Quantitative Bioactivity Data: Implications for Procurement Decision-Making

A systematic search of public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and the broader peer-reviewed literature reveals that no modern quantitative in vitro data (IC₅₀, Ki, Kd, EC₅₀) are publicly available for compound XXXIX (CAS 58892-52-7). The primary pharmacological characterization is confined to the 1976 Japanese-language papers by Tobe et al., which report qualitative and semi-quantitative behavioral pharmacology outcomes without numerical IC₅₀/Ki values . By contrast, more recently developed 1,3,5-triazine derivatives with 4-methylpiperazine substitution (e.g., 5-HT₆ receptor ligands) have been characterized with reported Ki values in the nanomolar range in radioligand binding assays . This data gap means that XXXIX cannot be selected on the basis of target potency metrics and must instead be chosen for its qualitatively characterized behavioral pharmacology phenotype.

Data availability Bioactivity databases Procurement risk Literature coverage s-Triazine pharmacology

Validated Application Scenarios for 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine Based on Comparative Pharmacological Evidence


Negative Control Compound for Neuroleptic Activity Screening in s-Triazine Chemical Series

Compound XXXIX serves as a structurally matched negative control for neuroleptic activity assays within the 4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine series. The direct head-to-head comparison demonstrates that while compound IX exhibits considerable cataleptogenic, antimethamphetamine, and taming effects, XXXIX has very weak activity in these same assays despite sharing the identical 4-methylpiperazine and 6-trifluoromethyl substituents . Researchers can deploy XXXIX alongside IX as a matched positive/negative control pair to validate that observed neuroleptic-like effects are specifically attributable to the 2-amino pharmacophore rather than to the piperazine or trifluoromethyl moieties, enabling rigorous SAR interpretation.

Serotonergic Tool Compound with Documented Absence of Cholinergic and Histaminergic Confounds for In Vivo Behavioral Studies

XXXIX is appropriate for in vivo behavioral pharmacology experiments requiring serotonin pathway modulation without cholinergic or histaminergic interference. The general pharmacological screening established that XXXIX expresses moderate anti-serotonin effects while anti-cholinergic and anti-histaminergic actions were not observed . This documented selectivity profile supports its use in experimental paradigms (e.g., serotonin-dependent behavioral assays, drug discrimination studies) where cholinergic or histaminergic off-target effects would confound data interpretation. The compound's reduced motor depressant liability relative to more potent triazine CNS depressants further supports its suitability for behavioral testing requiring intact locomotor activity.

Chemical Probe for Dissociating Psychostimulant Antagonism from Neuroleptic Activity Within a Single Scaffold

The dissociated behavioral pharmacology of XXXIX—retaining cocaine and caffeine antagonism while lacking broader neuroleptic-like activity—makes it a uniquely valuable probe for mechanistic studies aimed at separating these two pharmacological dimensions . Unlike compounds IX and X, which confound psychostimulant antagonism with cataleptogenic and antimethamphetamine effects, XXXIX allows researchers to study the neural substrates of psychostimulant antagonism in isolation. This application is particularly relevant for antipsychotic drug discovery programs seeking to identify compounds that counteract psychostimulant effects without producing the motor side effects (catalepsy) associated with classical neuroleptics.

Reference Standard for Structure-Activity Relationship Studies Investigating 2-Position Substituent Effects on Triazine Pharmacology

XXXIX serves as a key reference compound in SAR campaigns exploring the impact of 2-position substitution on the pharmacological profile of 4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazines. The 10.7% increase in molecular weight and elimination of hydrogen-bond donor capacity at the 2-position nitrogen relative to compound IX provide a defined chemical perturbation whose pharmacological consequences are characterized: loss of neuroleptic-like activity, retention of moderate anti-serotonin effects with clean off-target profile, and reduction in motor depressant potency . New analogs with alternative 2-position substituents can be benchmarked against XXXIX to quantify the contribution of steric, electronic, and hydrogen-bonding properties to the observed pharmacological phenotype.

Quote Request

Request a Quote for 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.